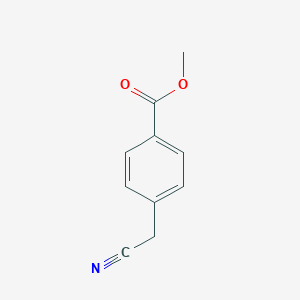

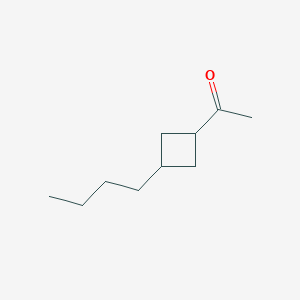

Methyl 4-(cyanomethyl)benzoate

概要

説明

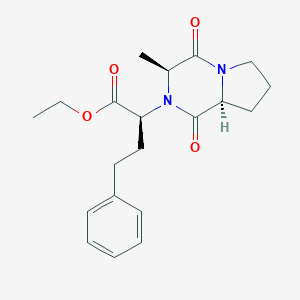

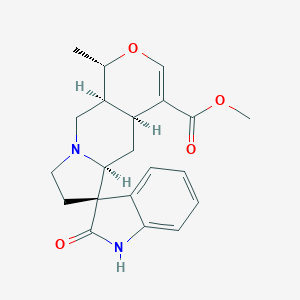

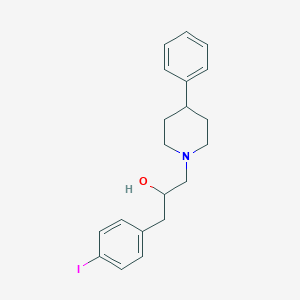

Methyl 4-(cyanomethyl)benzoate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a cyanomethyl group attached to a benzene ring which is further esterified with a methoxy group.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate, a compound similar to methyl 4-(cyanomethyl)benzoate, has been prepared and shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . Additionally, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog have been prepared from corresponding precursors, demonstrating the versatility of cyanomethyl benzoates in synthesizing multifunctional compounds and heterocyclic systems .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structure of dinuclear cyclopalladated compounds of methyl (E)-4-(benzylideneamino)benzoate has been determined, revealing insights into their geometrical isomerism and dynamic equilibrium in solution . Similarly, structural studies on bio-active compounds, such as methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate, have provided detailed information on crystal symmetry, unit cell dimensions, and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Methyl 4-(cyanomethyl)benzoate and its derivatives participate in various chemical reactions. The mesomorphic and fluorescence properties of methyl 4-(4-alkoxystyryl)benzoates were studied, indicating that the compounds exhibit liquid crystalline behavior and fluorescence, with the stability of the mesophase being influenced by the alkyl chain length . Additionally, the chlorination products of methyl 4-amino-2-hydroxy-benzoate have been synthesized, showcasing the reactivity of the benzoate moiety under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-(cyanomethyl)benzoate derivatives have been a subject of interest. For instance, the mesomorphic properties of methyl 4-(4-alkoxystyryl)benzoates suggest thermal stability up to 200°C and the formation of specific textures in the liquid crystalline phase . The fluorescence properties of these compounds also contribute to their potential applications in material science. Furthermore, the study of the crystal structure and molecular modeling of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has provided insights into its harmonic vibrational frequencies, NMR chemical shifts, and non-linear optical properties, which are essential for understanding its behavior in various environments .

科学的研究の応用

Larvicidal and Insecticidal Properties

Methyl benzoate (MBe) , a volatile organic molecule, exhibits significant larvicidal and insecticidal properties . It's been tested for its potential against various pests, including mosquitoes like Aedes albopictus and Culex pipiens, with promising results. High concentrations of MBe led to substantial larval mortality, positioning it as a potential eco-friendly agent for pest control. MBe has also shown efficacy against adult Aedes aegypti and other pests like the brown marmorated stink bug, diamondback moth, and common bed bug. These findings suggest MBe's broader applicability in managing agricultural and urban pest issues (Mostafiz et al., 2022) (Larson et al., 2021).

Agricultural Applications

Methyl benzoate demonstrates acaricidal effects on common crop pests. It's notably effective against the two-spotted spider mite (Tetranychus urticae) on various crop plants. MB's application on plants showed high mortality rates in mites without phytotoxic effects, indicating its potential as a green pesticide for sustainable agriculture. Similar efficacy has been observed against the sweetpotato whitefly (Bemisia tabaci), where MB showed substantial control efficacy through contact and fumigant toxicity, as well as repellent activity, marking it as an environmentally friendly biopesticide for crop protection (Mostafiz et al., 2020) (Mostafiz et al., 2018).

Safety for Non-target Organisms

While exhibiting toxic effects on pests, methyl benzoate appears to be less harmful to non-target beneficial organisms like the predatory bug Nesidiocoris tenuis and the generalist predator Orius laevigatus. Studies indicate that MB at certain concentrations does not significantly impact these predators' survival, reproduction, or feeding activity, suggesting its compatibility with biological control strategies in integrated pest management (Mostafiz et al., 2020) (Mostafiz et al., 2022).

Implications for Storage and Handling

Methyl benzoate is proposed as an alternative fumigant for stored product insect pest management. It presents a food-safe option compared to traditional fumigants like methyl bromide and phosphine. Studies show MB's differential efficacy against various stored product species, suggesting its potential role in managing certain pests while being less effective for others. This highlights the importance of further research to optimize MB's use in storage facilities (Morrison et al., 2019).

Safety And Hazards

特性

IUPAC Name |

methyl 4-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZGMNGGCZTNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357248 | |

| Record name | Methyl 4-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(cyanomethyl)benzoate | |

CAS RN |

76469-88-0 | |

| Record name | Benzoic acid, 4-(cyanomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76469-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(cyanomethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)